molecular formula C4H9BF3K B2724572 Potassium trifluoro(isobutyl)borate CAS No. 1138434-30-6

Potassium trifluoro(isobutyl)borate

Cat. No.: B2724572
CAS No.: 1138434-30-6
M. Wt: 164.02
InChI Key: DFICSXRVKNDFHT-UHFFFAOYSA-N
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Description

Potassium trifluoro(isobutyl)borate (CAS 1138434-30-6) is an air- and moisture-stable organotrifluoroborate salt with the molecular formula C₄H₉BF₃K and a molecular weight of 164.02 g/mol . This compound is part of a valuable class of reagents that serve as protected, stable forms of boronic acids, making them ideal for multi-step synthetic sequences . Their tetracoordinate nature masks the inherent reactivity of the carbon-boron bond, allowing the reagents to endure various synthetic transformations while remaining stable to air and moisture indefinitely under standard storage conditions (recommended storage is sealed in a dry environment at 2-8°C or under an inert atmosphere at room temperature) . The primary research application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction . It functions as a superior alternative to more sensitive trialkylboranes and alkylboronic acids, which can suffer from instability and competitive protodeboronation . In the presence of a palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2) and a base such as cesium carbonate or potassium carbonate, this reagent efficiently transfers the isobutyl group to a wide range of aryl and alkenyl electrophiles, including chlorides, bromides, and triflates . This provides researchers with a robust and convenient method for the late-stage incorporation of the isobutyl moiety into complex molecular architectures, a transformation of critical strategic value in the synthesis of natural products and biologically active analogues . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;trifluoro(2-methylpropyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-4(2)3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFICSXRVKNDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Potassium Trifluoro Isobutyl Borate

Fundamental Principles of Reactivity and Activation

The reactivity of potassium trifluoro(isobutyl)borate, like other organotrifluoroborates, is fundamentally governed by the electronic nature of the boron center and its influence on the attached organic moiety. These compounds are considered protected forms of boronic acids and are generally stable to air and moisture, which facilitates their handling and storage. longdom.orgwikipedia.org Their activation in chemical reactions, particularly in cross-coupling processes, is a critical step that dictates the efficiency and outcome of the transformation.

Nucleophilicity Enhancement by the Boron Center

A key feature of organotrifluoroborates is the enhanced nucleophilicity of the carbon atom bonded to the boron. longdom.org The boron atom in the trifluoroborate anion ([R-BF₃]⁻) is electron-deficient, which in turn increases the nucleophilic character of the attached isobutyl group. longdom.org This inherent nucleophilicity allows organotrifluoroborates to react with a variety of electrophiles, even in the absence of a transition-metal catalyst. wikipedia.org The tetracoordinate nature of the boron atom in the trifluoroborate salt contributes to this enhanced reactivity compared to their tricoordinate boronic acid counterparts. bohrium.comresearchgate.net This property makes them effective nucleophilic partners in a range of bond-forming reactions. longdom.orgorganic-chemistry.org

Role of Electronic Structure in Governing Reactivity

The electronic structure of the organotrifluoroborate and the specific reaction conditions, including the choice of catalyst and solvent, play a crucial role in determining its reactivity. longdom.org Mechanistic studies have shown that the boron center can stabilize a negative charge on the adjacent carbon atom, thereby boosting its nucleophilicity. longdom.org The nature of the organic group (R) in RBF₃K salts significantly influences their hydrolysis rate and, consequently, their reactivity in cross-coupling reactions. ed.ac.ukx-mol.comacs.orgresearchgate.netnih.gov For instance, the electronic properties of the substituent can dictate whether the hydrolysis proceeds rapidly or slowly under specific reaction conditions. ed.ac.ukacs.orgresearchgate.netnih.gov

Detailed Mechanistic Pathways in Cross-Coupling Reactions

This compound is a widely used nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.org The mechanism of these reactions has been the subject of detailed investigation, revealing a complex interplay of hydrolysis and transmetalation steps.

Transmetalation Mechanisms in Palladium-Catalyzed Suzuki-Miyaura Coupling

The transmetalation step in Suzuki-Miyaura coupling involves the transfer of the organic group from the boron atom to the palladium center. For organotrifluoroborates, this process is not direct. Instead, it is contingent upon the initial hydrolysis of the trifluoroborate salt. wikipedia.orged.ac.ukresearchgate.net

The prevailing mechanism suggests that this compound first undergoes hydrolysis to release the corresponding isobutylboronic acid in situ. wikipedia.orged.ac.ukacs.orgresearchgate.netnih.gov This in situ generation of the boronic acid is a critical aspect of the "slow release" strategy in Suzuki-Miyaura couplings. ed.ac.ukacs.orgresearchgate.netnih.gov By controlling the rate of hydrolysis, the concentration of the reactive boronic acid in the reaction mixture can be kept low. ed.ac.ukacs.orgresearchgate.netnih.gov This is advantageous as it minimizes common side reactions associated with boronic acids, such as oxidative homocoupling and protodeboronation. ed.ac.ukacs.orgresearchgate.netnih.gov The rate of hydrolysis needs to be appropriately matched with the rate of the catalytic turnover for the coupling to be efficient. ed.ac.ukacs.orgresearchgate.netnih.gov

The hydrolysis rates of various potassium organotrifluoroborates have been studied, revealing a strong dependence on the nature of the organic substituent. ed.ac.ukx-mol.comacs.orgresearchgate.netnih.gov This allows for a classification of these reagents based on their hydrolysis kinetics.

Table 1: Hydrolysis Rate Classification of Potassium Organotrifluoroborates

Hydrolysis RateR Group Examples
Fast Isopropyl, β-Styryl, Anisyl
Slow p-F-phenyl, Naphthyl, Furyl, Benzyl
Very Slow Alkynyl, Nitrophenyl

This table is based on findings from studies on various organotrifluoroborates, providing a general trend that can be extrapolated to isobutyltrifluoroborate. ed.ac.ukacs.orgnih.gov

This paradox ensures a slow and controlled release of the boronic acid for these specific substrates under basic coupling conditions. ed.ac.ukacs.orgnih.gov The rate of hydrolysis is highly dependent on a number of factors, including the specific base used (e.g., Cs₂CO₃), the solvent system (e.g., THF/H₂O), and even physical parameters of the reaction setup like the shape and material of the reaction vessel and the stirring rate. ed.ac.ukacs.orgresearchgate.netnih.gov These factors can influence the local pH of the medium, especially in biphasic systems, which in turn affects the rate of the acid-catalyzed hydrolysis. ed.ac.ukacs.orgnih.gov In contrast, other organotrifluoroborates, such as those with isopropyl groups, undergo efficient "direct" hydrolysis without the need for acid catalysis, leading to a rapid release of the corresponding boronic acid. ed.ac.ukacs.orgnih.gov

Table 2: Factors Influencing the Hydrolysis Rate of Potassium Organotrifluoroborates

FactorInfluence on Hydrolysis Rate
Organic Group (R) Determines whether hydrolysis is fast, slow, or very slow. ed.ac.ukacs.orgnih.gov
Base Can induce phase-splitting, affecting the local pH. ed.ac.ukacs.orgnih.gov
Solvent System Biphasic systems can lead to non-uniform pH. ed.ac.ukacs.orgnih.gov
Reaction Vessel Shape, material, and size can impact the hydrolysis profile. ed.ac.ukacs.orgnih.gov
Stirring Rate Affects mixing and mass transfer in biphasic systems. ed.ac.ukacs.orgnih.gov

Organopalladium Intermediate Formation and Reactivity

The formation and reactivity of organopalladium intermediates are central to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where this compound serves as a key nucleophilic partner. Current time information in Bangalore, IN.springernature.comsioc-journal.cnthieme-connect.de The generally accepted mechanism proceeds through a catalytic cycle involving palladium in different oxidation states (Pd(0) and Pd(II)).

The catalytic cycle can be broken down into three fundamental steps:

Oxidative Addition: The cycle begins with the reaction of an active Pd(0) catalyst with an organic halide (e.g., an aryl or vinyl halide). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new organopalladium(II) intermediate. Current time information in Bangalore, IN.sioc-journal.cn This process increases the oxidation state of palladium from 0 to +2. The initial product is often a cis-complex, which may rapidly isomerize to the more stable trans-complex. sioc-journal.cn

Transmetalation: This is the crucial step where the isobutyl group is transferred from the boron atom to the palladium center. This compound itself is not sufficiently nucleophilic for this transfer to occur efficiently. Current time information in Bangalore, IN. A base is required to activate the trifluoroborate, forming a more reactive boronate "ate" complex (e.g., [i-BuBF₃(OH)]⁻). This increased nucleophilicity facilitates the displacement of the halide or other ligand from the Pd(II) center by the isobutyl group, resulting in a diorganopalladium(II) intermediate. Current time information in Bangalore, IN.sioc-journal.cn

Reductive Elimination: In the final step, the two organic groups (the isobutyl group and the group from the organic halide) on the palladium(II) intermediate couple, forming a new carbon-carbon bond in the final product. This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another catalytic cycle. Current time information in Bangalore, IN.springernature.com

StepDescriptionKey Transformation
Oxidative AdditionA Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.Pd(0) + R-X → R-Pd(II)-X
TransmetalationThe isobutyl group from the activated this compound replaces the halide on the palladium complex.R-Pd(II)-X + [i-BuBF₃(Base)]⁻ → R-Pd(II)-i-Bu
Reductive EliminationThe two organic groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.R-Pd(II)-i-Bu → R-i-Bu + Pd(0)

Mechanistic Insights into Other Transformative Reactions

Beyond Suzuki-Miyaura coupling, this compound is involved in a range of other reactions, each with a distinct mechanism.

Potassium organotrifluoroborates can participate in electrophilic amidation, a process that forms a carbon-nitrogen bond. Copper-catalyzed variants have been developed for aryltrifluoroborates, and a similar mechanism can be proposed for isobutyltrifluoroborate. rsc.orgacs.org These reactions often utilize N-methoxyamides or dioxazolones as electrophilic nitrogen sources under mild, non-basic conditions. rsc.orgacs.org

A plausible catalytic cycle for the copper-catalyzed amidation involves:

Transmetalation: The isobutyl group is transferred from the trifluoroborate salt to a Cu(I) or Cu(II) catalyst to form an isobutyl-copper intermediate.

Oxidative Addition/Insertion: This organocopper intermediate then reacts with the electrophilic amidation agent (e.g., a dioxazolone). This step can be viewed as an oxidative addition to the N-O bond of the dioxazolone, followed by decarboxylation, to generate a copper(III)-nitrenoid intermediate. acs.org

Reductive Elimination: The isobutyl group and the amide fragment reductively eliminate from the copper center, forming the desired N-isobutyl amide product and regenerating the active copper catalyst.

Visible-light photoredox catalysis provides a powerful method for generating alkyl radicals from stable precursors like this compound under exceptionally mild conditions. researchgate.net

C-H Alkylation of Heteroarenes: This reaction, often a variation of the Minisci reaction, allows for the direct functionalization of C-H bonds in electron-deficient heterocycles. researchgate.net The mechanism is generally understood to follow a photoredox cycle:

Photocatalyst Excitation: A photocatalyst (PC), such as an iridium complex or an organic dye, absorbs visible light to reach an excited state (PC*). researchgate.net

Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and can donate an electron to the this compound. This SET process induces the fragmentation of the trifluoroborate, releasing fluoride (B91410) ions and generating a free isobutyl radical (•i-Bu).

Radical Addition: The nucleophilic isobutyl radical adds to an electron-deficient heteroarene, which is typically activated by protonation with a Brønsted acid. This addition forms a radical cation intermediate. researchgate.net

Oxidation and Regeneration: The radical intermediate is oxidized by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst and forming a cation. Subsequent deprotonation of this cation yields the final alkylated heteroarene product. researchgate.net

Hydrazone Alkylation: A similar photoredox strategy can be used to alkylate hydrazones. Previous studies have explored the alkylation of imines and hydrazones with various potassium organotrifluoroborates. The reaction of benzaldehyde (B42025) benzoylhydrazone with organotrifluoroborates has been tested with various photocatalysts.

PhotocatalystCatalyst TypeConversion (%)Reference
Ir-based complexes (e.g., Ir(dFCF₃)dtb)Transition Metal~98
Ru-based complexesTransition Metal~0
Organic dyes (e.g., Mes-Acr-Me)Organic~70

Mechanistic studies, including light-dark experiments where product formation ceases in the absence of light, support a closed-cycle catalytic mechanism rather than a radical chain process for many of these transformations.

The isobutyl group of this compound can act as a nucleophile, adding to various electrophilic π-systems. These reactions often require an activating agent, such as a Lewis or Brønsted acid, to increase the electrophilicity of the substrate.

Addition to Carbonyls: The addition to aldehydes and ketones follows the classic pattern of nucleophilic addition to a carbonyl group. A Lewis acid (e.g., BF₃·OEt₂) can coordinate to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more susceptible to attack. The isobutyl group then adds to the carbon, forming a C-C bond and a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield a secondary or tertiary alcohol.

Addition to Imines: The C=N bond of an imine is less polarized than a carbonyl but can still serve as an electrophile. Acid catalysis protonates the imine nitrogen, forming a more reactive iminium ion. The isobutyl group from the trifluoroborate can then add to the carbon, and subsequent workup provides the α-alkylated amine. Some additions of alkyltrifluoroborates to imines proceed under photoredox conditions, suggesting a radical addition mechanism as described in section 3.3.2.

Addition to Glycal: Glycals (cyclic enol ethers derived from sugars) are valuable precursors for the synthesis of C-glycosides. The reaction is typically initiated by a Lewis acid (e.g., BF₃·OEt₂), which activates the glycal, promoting the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic intermediate is then trapped by a nucleophile. While the addition of potassium alkynyltrifluoroborates to D-glucal (B13581) is a well-established, highly stereoselective method for forming α-C-glycosides, specific studies detailing the use of this compound are less common. However, the mechanistic principle remains applicable, suggesting that the isobutyl group could similarly add to the anomeric carbon of the oxocarbenium ion to furnish the corresponding C-isobutyl glycoside.

This compound and related compounds can participate in reactions that proceed via a radical chain mechanism, particularly in metal-free borylation processes like Atom-Transfer Radical Addition (ATRA). Research has shown that α-boryl radicals derived from potassium alkyltrifluoroborates exhibit high reactivity in these processes.

A typical radical chain mechanism for the borylation of an alkyl halide with a vinylboron reagent can be described by the following steps:

StepDescriptionExample Reaction
InitiationGeneration of an initial radical (R•) from an initiator or via photolysis of a C-X bond.AIBN → 2 R• + N₂
PropagationThe radical (R•) adds to a vinyltrifluoroborate, creating a new, more stable α-boryl radical intermediate.R• + CH₂=CH-BF₃K → R-CH₂-C•H-BF₃K
The α-boryl radical abstracts a halogen atom from an alkyl halide (R'-X), forming the final product and regenerating a radical (R'•) to continue the chain.R-CH₂-C•H-BF₃K + R'-X → R-CH₂-CH(X)-BF₃K + R'•
TerminationTwo radical species combine to end the chain.2 R• → R-R

Key to this process is the high reactivity of the α-boryl radical of the potassium alkyltrifluoroborate in the halogen atom abstraction step, which efficiently propagates the radical chain. This reactivity makes such transformations a viable and efficient method for constructing complex organoboron compounds.

Applications of Potassium Trifluoro Isobutyl Borate in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Potassium trifluoro(isobutyl)borate is a versatile nucleophilic partner in various carbon-carbon bond-forming reactions. nih.govsigmaaldrich.com Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling and rhodium-catalyzed addition reactions. nih.gov

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds. This compound serves as an effective isobutyl nucleophile in these reactions, coupling with a wide range of electrophilic partners. researchgate.netscispace.com A key advantage of using potassium organotrifluoroborates, like the isobutyl variant, is their stability, which often allows for the use of near-stoichiometric amounts of the reagent, unlike the often-required excess of boronic acids. scispace.com

This compound readily couples with various aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. researchgate.netnih.govscienceopen.com These reactions are typically catalyzed by palladium complexes, such as PdCl2(dppf)·CH2Cl2, in the presence of a base like cesium carbonate (Cs2CO3). nih.govresearchgate.net The reaction conditions are generally mild and tolerate a diverse array of functional groups on the electrophilic partner. scispace.comnih.gov For instance, successful couplings have been reported with electrophiles containing electron-donating, electron-withdrawing, and sterically demanding substituents. scispace.comnih.gov

Research has demonstrated the successful coupling of primary alkyltrifluoroborates, including the isobutyl derivative, with a variety of aryl chlorides using optimized conditions developed through parallel microscale experimentation. scispace.com These conditions often prove effective for aryl bromides, iodides, and triflates as well. scispace.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Electrophiles

ElectrophileCatalystBaseSolventYield
Aryl Halides/TriflatesPdCl2(dppf)·CH2Cl2Cs2CO3THF/H2OGood to Excellent
Heteroaryl HalidesPdCl2(dppf)Na2CO3EthanolGood to Excellent

This table provides a generalized summary of typical reaction conditions and outcomes based on available literature.

The coupling of this compound with alkenyl electrophiles, such as alkenyl bromides, provides a direct route to the corresponding alkyl-substituted alkenes. nih.gov These reactions also typically employ a palladium catalyst, like PdCl2(dppf)·CH2Cl2, with a base such as Cs2CO3 in a toluene (B28343)/water solvent system, yielding good results. nih.gov A significant aspect of these couplings is the potential for stereoselectivity. For instance, the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates with various electrophiles has been shown to be stereospecific. organic-chemistry.orgresearchgate.net While the provided search results focus more on the stereospecificity of the alkenyltrifluoroborate coupling partner, the principles of stereoretention are a key feature of these reactions. researchgate.netnih.govorganic-chemistry.orgpsu.edu

This compound serves as a stable and convenient source for the transfer of an isobutyl group in Suzuki-Miyaura cross-coupling reactions. nih.gov This overcomes some of the limitations associated with the use of alkylboronic acids, which can be unstable and prone to side reactions. nih.gov The use of potassium alkyltrifluoroborates, prepared via methods like hydroboration of alkenes or from Grignard reagents, allows for the efficient coupling with aryl and alkenyl electrophiles under palladium catalysis. nih.govscispace.com The stability and crystalline nature of these trifluoroborate salts make them highly practical reagents for alkyl transfer. nih.gov

Transition-Metal-Catalyzed Addition Reactions

Beyond cross-coupling, this compound participates in transition-metal-catalyzed addition reactions to polarized π-systems like carbonyls and imines. nih.gov

Rhodium catalysts have been effectively used to promote the addition of organotrifluoroborate salts to various electrophiles. nih.govresearchgate.netrsc.org For instance, rhodium-catalyzed 1,2-addition of potassium alkyltrifluoroborates to aldehydes has been shown to proceed with complete stereoretention when using chiral secondary and tertiary alkyltrifluoroborates. nih.gov This suggests that similar stereochemical control could be anticipated in the addition of this compound.

Furthermore, rhodium-catalyzed additions to imines have been developed. researchgate.net For example, secondary alkyltrifluoroborate salts have been successfully coupled with N-sulfonylimines in the presence of a rhodium catalyst, yielding γ-amino esters. researchgate.net This methodology has been shown to proceed with excellent enantiospecificity and stereoretention. researchgate.net

Copper-Catalyzed Conjugate Additions

The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. libretexts.orgnih.gov While organocuprates, known as Gilman reagents, are classic nucleophiles for 1,4-additions, the use of organoboron compounds in this context has expanded the reaction's scope and functional group tolerance. libretexts.org Copper-catalyzed conjugate additions using organotrifluoroborates have been developed, providing an effective method for introducing alkyl and aryl groups at the β-position of enones and other Michael acceptors. acs.org

The reaction typically involves a copper(I) or copper(II) catalyst which is believed to generate a borylcopper species in a key transmetalation step. acs.org This intermediate then adds to the α,β-unsaturated system. This compound, as a source of an sp³-hybridized isobutyl nucleophile, can participate in these transformations, although the literature more broadly covers various potassium alkyltrifluoroborates. The reaction proceeds under mild conditions and demonstrates good chemoselectivity.

Table 1: Representative Copper-Catalyzed Conjugate Additions of Organoboron Reagents

Nucleophile Electrophile Catalyst System Product Yield (%) Ref
Bis(pinacolato)diboron (B136004) Cyclohex-2-en-1-one CuCl / AcOK 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one 94 acs.org
Bis(pinacolato)diboron Ethyl acrylate CuCl / AcOK Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate 98 acs.org
Arylboronic Acid α,β-Unsaturated Ketone Chiral Copper(II) Complex Chiral β-Aryl Ketone up to 99 acs.org
Lewis Acid Mediated Additions

The nucleophilicity of the organic group in this compound can be harnessed for additions to various electrophiles upon activation with a Lewis acid. This strategy avoids the use of transition metals and relies on the Lewis acid to enhance the electrophilicity of the reaction partner, such as an aldehyde, imine, or epoxide. For instance, the addition of potassium alkynyltrifluoroborates to d-glucal (B13581) has been achieved with high stereoselectivity using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid, which proceeds via an oxonium intermediate. acs.orgntu.edu.sg Similarly, cyclic N-acyliminium ions, generated from the corresponding precursors, react with potassium aryl- and alkynyltrifluoroborates to yield functionalized N-heterocycles with good diastereoselectivity. researchgate.net

Another significant application is the Lewis acid-promoted ring-opening of epoxides. researchgate.net This metal-free reaction between potassium aryl- or alkenyltrifluoroborates and epoxides, such as aryl glycidates, is facilitated by trifluoroacetic anhydride (B1165640) (TFAA). The reaction is highly regioselective and proceeds with retention of configuration at the reacting epoxide center, affording valuable 1,2-difunctionalized compounds. researchgate.net

Table 2: Examples of Lewis Acid Mediated Additions of Organotrifluoroborates

Organotrifluoroborate Electrophile Lewis Acid Product Type Yield (%) Ref
Potassium Alkynyltrifluoroborates D-Glucal BF₃·OEt₂ α-C-glycosides Good acs.org
Potassium Aryltrifluoroborates Cyclic N-Acyliminium Ion (via precursor) 5-Substituted 2-Pyrrolidinone Moderate to Good researchgate.net
Potassium Alkenyltrifluoroborates trans-Arylglycidates TFAA Homoallylic Alcohols 71-82 researchgate.net
Potassium Aryltrifluoroborates trans-Arylglycidates TFAA 2-Arylethanols 71-82 researchgate.net

Metal-Free Carbon-Carbon Bond Formations

Growing concerns over the cost and toxicity of transition metals have spurred the development of metal-free carbon-carbon bond-forming reactions. rsc.orgacs.org Organotrifluoroborates are well-suited for these methodologies due to their inherent nucleophilicity, which can sometimes be sufficient for uncatalyzed reactions or can be enhanced by non-metallic promoters. rsc.org

One prominent area is the metal-free conjugate addition to electron-deficient alkenes. rsc.org While many such reactions require transition metal catalysts, certain highly electrophilic Michael acceptors can react with organotrifluoroborates directly or with activation by reagents like trifluoroacetic anhydride. researchgate.net

Furthermore, the generation of carbon-centered radicals from potassium trifluoroborates under photoredox conditions provides a powerful avenue for metal-free C-C bond formation. nih.gov In this approach, an organic photocatalyst, upon excitation by light, oxidizes the trifluoroborate salt to generate a transient alkyl radical (e.g., an isobutyl radical from this compound). This radical can then engage in coupling reactions, for example, with persistent acyl azolium radicals to form ketones after a workup step. nih.gov This radical-radical coupling strategy avoids transition metals entirely, offering a complementary approach to traditional two-electron pathways. nih.gov

Functionalization and Derivatization Strategies

A key advantage of potassium organotrifluoroborates is the robustness of the C-BF₃K moiety, which allows for chemical transformations to be performed on other parts of the organic framework while preserving the valuable carbon-boron bond. organic-chemistry.orgnih.govnih.gov This has enabled the development of novel strategies for synthesizing highly functionalized organotrifluoroborates, which can then serve as complex building blocks in subsequent cross-coupling reactions or other transformations. nih.gov These strategies include epoxidation, dihydroxylation, nucleophilic substitution, and cycloaddition reactions. nih.govnih.gov

Synthesis of Functionalized Organotrifluoroborates

The synthesis of organotrifluoroborates bearing additional functional groups opens up new avenues for creating molecular diversity. The stability of the trifluoroborate group under a range of reaction conditions is critical to the success of these multi-step synthetic sequences.

The synthesis of organotrifluoroborates containing azide (B81097) and triazole functionalities has been successfully demonstrated, providing access to valuable scaffolds for medicinal chemistry and materials science. nih.gov The synthesis begins with a potassium haloalkyltrifluoroborate, which undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) to produce the corresponding potassium azidoalkyltrifluoroborate in high yield. nih.gov

These azide-containing trifluoroborates are stable intermediates that can be readily used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.gov Reaction with a variety of terminal alkynes in the presence of a copper(I) catalyst affords 1,4-disubstituted 1,2,3-triazole-containing organotrifluoroborates. This two-step process can even be performed as a one-pot synthesis starting from the haloalkyltrifluoroborate. nih.gov

Table 3: Synthesis of Azide and Triazole-Containing Organotrifluoroborates

Starting Material Reagent(s) Product Yield (%) Ref
K[BrCH₂BF₃] NaN₃ K[N₃CH₂BF₃] 95 nih.gov
K[ICH₂BF₃] NaN₃ K[N₃CH₂BF₃] 98 nih.gov
K[N₃CH₂BF₃] Phenylacetylene, CuI K[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyltrifluoroborate] 98 nih.gov
K[N₃CH₂BF₃] 1-Octyne, CuI K[(1-Hexyl-1H-1,2,3-triazol-4-yl)methyltrifluoroborate] 92 nih.gov

The carbon-boron bond in organotrifluoroborates shows remarkable tolerance to certain oxidative conditions, a property that has been exploited to synthesize dihydroxylated and epoxidized derivatives from unsaturated precursors. organic-chemistry.orgnih.gov These transformations were previously challenging for many organoboron compounds, which are often readily cleaved by oxidizing agents. nih.gov

The cis-dihydroxylation of potassium alkenyltrifluoroborates can be achieved in moderate to excellent yields using osmium tetroxide (OsO₄) as a catalyst with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. nih.gov The reaction is general for both sterically hindered and unhindered olefins within the trifluoroborate structure. The resulting diol-containing organotrifluoroborates are stable, isolable solids and are competent coupling partners in subsequent Suzuki-Miyaura reactions without the need for protecting groups. nih.gov

Table 4: cis-Dihydroxylation of Potassium Alkenyltrifluoroborates

Substrate Conditions Product Yield (%) Ref
Potassium 9-decenyltrifluoroborate OsO₄ (1.3 mol%), NMO Potassium (9,10-dihydroxydecyl)trifluoroborate 75 nih.gov
Potassium 4-butenyltrifluoroborate OsO₄ (1.3 mol%), NMO Potassium (4,5-dihydroxybutyl)trifluoroborate 89 nih.gov

Similarly, the epoxidation of potassium alkenyltrifluoroborates has been successfully performed using dimethyldioxirane (B1199080) (DMDO) as the oxidant. organic-chemistry.org This reaction proceeds without cleavage of the C-B bond, yielding stable, crystalline epoxytrifluoroborates. This breakthrough demonstrated the compatibility of the trifluoroborate moiety with strong oxidants and expanded the synthetic utility of organoboron chemistry. The resulting epoxy-alkyltrifluoroborate derivatives can also participate in Suzuki-Miyaura cross-coupling reactions, showcasing their value as functionalized intermediates. organic-chemistry.org

Generation of Heteroaromatic Scaffolds

The introduction of alkyl groups, such as the isobutyl group, onto heteroaromatic rings is a crucial transformation in medicinal chemistry and materials science. This compound has emerged as a valuable reagent in this context, primarily through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the direct formation of a carbon-carbon bond between the isobutyl group and a carbon atom on a heteroaromatic ring system.

The stability and ease of handling of this compound, being an air-stable crystalline solid, make it an attractive alternative to other organoboron reagents like boronic acids, which can be prone to decomposition. nih.gov Its synthesis is straightforward, often involving the reaction of isobutylmagnesium bromide with trimethyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF2). nih.gov

Detailed research has demonstrated the utility of this compound in coupling with a variety of heteroaryl chlorides. nih.gov These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a phosphine (B1218219) ligand, like RuPhos. A base, commonly potassium carbonate (K2CO3), is required to facilitate the transmetalation step in the catalytic cycle. The reactions are generally carried out in a mixed solvent system, such as toluene and water, at elevated temperatures. nih.gov

The scope of the reaction includes various nitrogen-containing heterocycles. For instance, the coupling of this compound with substituted chloropyridines proceeds with good to excellent yields, showcasing the method's tolerance for other functional groups on the heteroaromatic partner. nih.gov The reaction has also been successfully applied to the synthesis of isobutyl-substituted quinolines, which are important structural motifs in many biologically active compounds. uni-muenchen.de

The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling of this compound and other primary alkyltrifluoroborates with various heteroaryl chlorides, highlighting the reaction conditions and corresponding product yields.

Table 1: Palladium-Catalyzed Cross-Coupling of Potassium Alkyltrifluoroborates with Heteroaryl Chlorides

Heteroaryl Chloride Alkyltrifluoroborate Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
3-Chloropyridine Potassium 4-(benzoyloxy)butyltrifluoroborate Pd(OAc)₂, RuPhos K₂CO₃ Toluene/H₂O 80 95 nih.gov
3-Chloro-5-fluoropyridine Potassium 4-(benzoyloxy)butyltrifluoroborate Pd(OAc)₂, RuPhos K₂CO₃ Toluene/H₂O 80 85 nih.gov
5-Chloro-2-methoxypyridine Potassium 4-(benzoyloxy)butyltrifluoroborate Pd(OAc)₂, RuPhos K₂CO₃ Toluene/H₂O 80 91 nih.gov
2-Chloro-5-formylpyridine Potassium 4-(benzoyloxy)butyltrifluoroborate Pd(OAc)₂, RuPhos K₂CO₃ Toluene/H₂O 80 88 nih.gov
5-Bromoquinoline Isobutylboronic acid Pd(PPh₃)₂Cl₂ - - - - uni-muenchen.de

Data for isobutylboronic acid is included as a direct precursor and close analogue for the reactivity of this compound.

These findings underscore the effectiveness of this compound as a robust and versatile reagent for the isobutylation of heteroaromatic scaffolds, providing a reliable pathway for the synthesis of complex organic molecules. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (Density Functional Theory - DFT) for Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like potassium trifluoro(isobutyl)borate. aps.orgoaepublish.com These calculations provide a detailed picture of the molecule's geometry, bond characteristics, and the underlying factors governing its chemical behavior.

Analysis of Boron-Fluorine Bond Lengths and Electronic Parameters

Electronic parameters such as Mulliken charges and frontier molecular orbital energies (HOMO and LUMO) can also be derived from DFT calculations. These parameters are crucial for understanding the reactivity of the compound. The distribution of charges would likely show a partial negative charge on the fluorine atoms and a partial positive charge on the boron atom, influenced by the electronegativity difference. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and its propensity to engage in chemical reactions.

Investigation of Intermediates and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification and characterization of transient species such as intermediates and transition states. youtube.comyoutube.com A reaction intermediate is a relatively stable molecule that exists as a local energy minimum on the reaction coordinate, while a transition state represents the highest energy point along the reaction pathway between reactants and products or intermediates. libretexts.orgyoutube.com

For instance, in a substitution reaction where a fluoride (B91410) ion is replaced, DFT can model the pathway, calculating the energies of the starting materials, the five-coordinate transition state, and the final products. Understanding the structure and energy of these transient species is fundamental to elucidating reaction mechanisms and predicting reaction rates. All chemical reactions proceed through a transition state, but not all involve a detectable intermediate. youtube.com

Molecular Dynamics and Reaction Pathway Prediction

For this compound in solution, MD simulations could be used to study the solvation shell of the trifluoro(isobutyl)borate anion and the potassium cation. osti.gov This would involve modeling the interactions between the ions and the solvent molecules, which can significantly influence reactivity. Furthermore, by applying methods such as metadynamics or umbrella sampling, MD can be used to explore reaction coordinates and predict the most likely reaction pathways, complementing the static picture provided by DFT calculations. The KEGG database provides tools for predicting reaction pathways based on known enzymatic reactions and reaction modules. genome.jp

Structure-Reactivity Relationships and Predictive Modeling

Understanding the relationship between the structure of a molecule and its reactivity is a central theme in chemistry. numberanalytics.comlibretexts.orgrsc.org For this compound, this involves correlating its structural features with its chemical behavior.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the trifluoro(isobutyl)borate anion is governed by a combination of steric and electronic effects. numberanalytics.comescholarship.orgrsc.org

Electronic Effects: The isobutyl group, being an alkyl group, is electron-donating through an inductive effect. This increases the electron density on the boron atom, which can influence its Lewis acidity and the strength of the B-F bonds. This increased electron density can make the boron center less electrophilic compared to boron in electron-deficient compounds.

Steric Effects: The bulky isobutyl group can sterically hinder the approach of reactants to the boron center. nih.gov This steric hindrance can play a significant role in the kinetics of reactions, potentially slowing down reaction rates compared to less hindered organotrifluoroborates. nih.govgatech.edu

Predictive models, often based on quantitative structure-reactivity relationships (QSRR), can be developed to forecast the reactivity of a range of organotrifluoroborates based on descriptors that quantify these steric and electronic properties. nih.govchemrxiv.org

Crystal Structure Analysis and Intermolecular Interactions in the Solid State

The crystal lattice would be composed of potassium cations (K⁺) and trifluoro(isobutyl)borate anions ([CH₃CH(CH₃)CH₂BF₃]⁻). The packing of these ions would be dictated by electrostatic interactions, with each cation surrounded by several anions and vice versa. The crystal structure of potassium itself is body-centered cubic. shef.ac.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹¹B NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotrifluoroborates. Multinuclear NMR experiments, particularly focusing on ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei, provide detailed information about the molecular framework.

¹¹B NMR Spectroscopy: The ¹¹B nucleus is a quadrupolar nucleus, which often results in broad signals. However, it provides a distinct diagnostic window for boron-containing compounds. For potassium organotrifluoroborates, the boron atom is tetracoordinated, which leads to sharper signals compared to their tricoordinate boronic acid precursors. The chemical shift (δ) for the tetracoordinate boron in alkyltrifluoroborates typically appears at a higher field (further upfield) than for tricoordinate boron species. In ¹¹B NMR spectra, the signal for the [R-BF₃]⁻ anion is characteristically split into a quartet (a 1:3:3:1 pattern) due to scalar coupling with the three equivalent fluorine atoms (¹⁹F, spin I = 1/2). The observation of this quartet is definitive proof of the trifluoroborate structure. However, due to the rapid relaxation of the ¹¹B nucleus, this coupling can sometimes be obscured by line broadening. Specialized NMR pulse sequences can be employed to enhance resolution and more clearly resolve the ¹¹B–¹⁹F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides critical information. The spectrum of a potassium alkyltrifluoroborate typically shows a single resonance for the three equivalent fluorine atoms. This signal is split into a 1:1:1:1 quartet due to coupling with the single ¹¹B nucleus (spin I = 3/2 for the most abundant ¹¹B isotope). The chemical shifts for alkyltrifluoroborates are generally observed in the range of -130 to -145 ppm when referenced to an external standard like CFCl₃.

While specific spectral data for potassium trifluoro(isobutyl)borate is not widely published in peer-reviewed literature, data from closely related isomers such as potassium n-butyltrifluoroborate and potassium sec-butyltrifluoroborate provide representative values.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzCompound (Solvent)
¹¹B 3.5qJB-F = 49.2Potassium n-butyltrifluoroborate (DMSO-d₆)
¹⁹F -137.9qJF-B = 49.4Potassium n-butyltrifluoroborate (DMSO-d₆)
¹¹B 5.8qJB-F = 45.1Potassium sec-butyltrifluoroborate (DMSO-d₆)
¹⁹F -130.6qJF-B = 45.3Potassium sec-butyltrifluoroborate (DMSO-d₆)
Data sourced from a comprehensive study on 28 potassium organotrifluoroborates.

¹³C and ¹H NMR Spectroscopy: Standard ¹H and ¹³C NMR spectra are used to confirm the structure of the isobutyl group. A notable feature in the ¹³C NMR spectrum is the resonance for the carbon atom directly bonded to the boron. This signal is often broadened due to the quadrupolar relaxation of the attached ¹¹B nucleus. researchgate.net

X-ray Diffraction Techniques for Solid-State Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. uhu-ciqso.es This technique provides exact bond lengths, bond angles, and information about the packing of ions and molecules in the crystal lattice.

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, extensive studies on other potassium organotrifluoroborates, particularly aryltrifluoroborates, reveal common structural motifs that are expected to be shared. acs.orgnih.gov These studies show that:

The boron atom adopts a distorted tetrahedral geometry, bonded to one carbon atom of the organic group and three fluorine atoms.

The solid-state structures are typically characterized by layered architectures. acs.orgnih.gov

These layers are formed by ionic interactions, specifically through coordination of the potassium (K⁺) cations by the fluorine atoms of the trifluoroborate ([R-BF₃]⁻) anions. The K⁺ ions are often surrounded by multiple fluorine atoms from neighboring anions, creating a robust ionic network. nih.gov

For example, in the structures of potassium p-methoxyphenyltrifluoroborate and potassium p-fluorophenyltrifluoroborate, the K⁺ cations are coordinated by eight fluorine atoms, forming infinite layers within the crystal. nih.gov

The organic moieties typically segregate into their own regions, interacting via weaker van der Waals forces.

This layered arrangement, governed by strong ionic K···F interactions, is a defining characteristic of this class of compounds in the solid state. acs.org

Vibrational Spectroscopy (e.g., FT-Raman, IR) for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the chemical bonds within a molecule by probing their vibrational frequencies. These techniques are complementary and are used to confirm the presence of key functional groups and the trifluoroborate moiety.

Although a specific, published spectrum for this compound is not available, the analysis of related borate (B1201080) compounds allows for the prediction of its characteristic vibrational bands. researchgate.net

Key Vibrational Modes for Potassium Alkyltrifluoroborates:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Method
C-H Stretching 2850 - 3000IR, Raman
B-C Stretching 1100 - 1200IR, Raman
B-F Asymmetric Stretching 950 - 1100IR (strong)
B-F Symmetric Stretching 700 - 800Raman (strong)
BF₃ Deformation Modes 500 - 650IR, Raman

B-F Vibrations: The most diagnostic peaks for the trifluoroborate group are the B-F stretching vibrations. The asymmetric B-F stretch typically gives rise to a very strong and broad absorption band in the FT-IR spectrum between 950 and 1100 cm⁻¹. The symmetric B-F stretch is often weaker in the IR spectrum but gives a strong signal in the FT-Raman spectrum, usually between 700 and 800 cm⁻¹.

B-C Vibrations: The stretching vibration of the boron-carbon bond is another important feature, though it is generally weaker. It can be expected in the 1100-1200 cm⁻¹ region.

Isobutyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene (B1212753) groups of the isobutyl substituent are expected in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. C-H bending and rocking modes appear at lower wavenumbers.

Studies on compounds like potassium 2-phenylacetyl-trifluoroborate and potassium 3-furoyltrifluoroborate confirm these general assignments and demonstrate the utility of vibrational spectroscopy in characterizing the trifluoroborate anion. researchgate.netbldpharm.com

Spectroscopic Techniques for Mechanistic Intermediates

This compound is a stable, solid reagent frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.govnih.gov Spectroscopic techniques are vital for understanding the reaction mechanisms, particularly for identifying the transient species that act as intermediates.

The activation of potassium organotrifluoroborates in these reactions is believed to proceed via hydrolysis to a more reactive boronic acid or a related difluoro(organo)borane species. This transformation and the subsequent steps of the catalytic cycle can be monitored using various spectroscopic methods:

NMR Spectroscopy (¹H, ¹⁹F, ¹¹B): This is the primary tool for studying these reactions in solution. By acquiring NMR spectra at various time points during a reaction, researchers can track the consumption of the starting this compound (characterized by its sharp ¹⁹F quartet) and the appearance of intermediates and the final product. nih.gov

The formation of the intermediate boronic acid, R-B(OH)₂, would be indicated by the disappearance of the trifluoroborate signal in the ¹⁹F NMR spectrum and the appearance of a new, broad signal for the tricoordinate boron species at a much lower field (e.g., ~30 ppm) in the ¹¹B NMR spectrum.

In some cases, the formation of a difluoro(isobutyl)borane (i-BuBF₂) intermediate, generated by the reaction of the trifluoroborate with a Lewis acid, can be detected. rsc.org This species would exhibit distinct signals in both ¹¹B and ¹⁹F NMR spectra.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the catalytic cycle, such as palladium complexes involved in the transmetalation step.

These mechanistic studies, often applied to model systems using various alkyl- and aryltrifluoroborates, provide crucial insights into the reactivity of this compound and allow for the optimization of reaction conditions for synthesizing complex organic molecules. nih.govrsc.org

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems

The evolution of cross-coupling and other bond-forming reactions hinges on the development of more efficient and selective catalytic systems. For potassium trifluoro(isobutyl)borate, a key area of future development lies in the realm of photoredox catalysis. This approach utilizes visible light to generate reactive radical intermediates from stable precursors. nih.govjst.go.jp

Photoredox and Dual Catalysis: Researchers have demonstrated that potassium alkyltrifluoroborates can serve as excellent precursors for alkyl radicals under photoredox conditions. nih.gov Catalytic systems employing ruthenium or iridium polypyridyl complexes, or even less expensive organic dyes like eosin (B541160) Y, can mediate the single-electron oxidation of the alkyltrifluoroborate. acs.orgwinthrop.edunih.gov This generates an isobutyl radical that can participate in a variety of transformations.

A particularly promising frontier is the use of dual-catalyst systems, such as the combination of a photoredox catalyst (e.g., an iridium complex) with a nickel catalyst. sigmaaldrich.com In this paradigm, the photoredox catalyst generates the isobutyl radical from this compound via a single-electron transfer (SET) event. This radical is then captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with an aryl halide to form the desired C(sp²)-C(sp³) bond. This single-electron transmetalation pathway circumvents the challenges often associated with traditional two-electron transmetalation steps in Suzuki-Miyaura couplings. sigmaaldrich.com

These advanced catalytic cycles offer milder reaction conditions, often proceeding at room temperature, and open up new reaction pathways that are inaccessible through conventional methods. nih.govsigmaaldrich.com The application of these systems to this compound is expected to yield novel methods for alkylation, alkenylation, and other important bond-forming reactions. acs.org

Expansion of Substrate Scope and Functional Group Compatibility

A continuous goal in synthetic chemistry is to broaden the applicability of reliable reagents to a wider array of substrates and functional groups. Research on primary alkyltrifluoroborates demonstrates significant potential for expanding the reaction scope of the isobutyl variant in Suzuki-Miyaura cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions of potassium alkyltrifluoroborates have been successfully performed with a diverse range of electrophiles, including traditionally challenging aryl and heteroaryl chlorides. nih.govnih.gov The development of specialized phosphine (B1218219) ligands, such as RuPhos and SPhos, has been crucial in achieving high yields for these transformations. nih.govmdpi.com

The compatibility of these reactions with various functional groups is a significant advantage. Studies on related alkyltrifluoroborates show that functional groups such as esters, ketones, aldehydes, nitriles, and even nitro groups are well-tolerated under optimized reaction conditions. nih.govorganic-chemistry.org This robustness allows for the direct use of this compound in the synthesis of complex molecules without the need for extensive protecting group strategies.

Electrophile ClassExample SubstrateLigand/Catalyst SystemOutcomeReference(s)
Aryl Chlorides2-ChloroanisolePd(OAc)₂ / RuPhosGood to Excellent Yield nih.gov
Aryl Bromides4-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂High Yield nih.gov
Aryl IodidesIodobenzenePd(OAc)₂ / RuPhosHigh Yield nih.gov
Aryl TriflatesPhenyl triflatePdCl₂(dppf)·CH₂Cl₂Good Yield nih.gov
Heteroaryl Chlorides3-ChloropyridinePd(OAc)₂ / RuPhosExcellent Yield nih.gov
Alkenyl Bromidesβ-BromostyrenePdCl₂(dppf)·CH₂Cl₂High Yield nih.gov

This table is representative of findings for primary alkyltrifluoroborates and indicates the expected scope for this compound.

Future work will likely focus on further expanding this compatibility to even more sensitive functional groups and complex heterocyclic systems, solidifying the role of this compound as a versatile building block in organic synthesis.

Asymmetric Synthesis Applications

The generation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. A significant emerging opportunity for this compound is its application in asymmetric synthesis.

One established strategy involves the conversion of enantiomerically enriched boronic esters into the corresponding chiral alkyltrifluoroborates. For instance, asymmetric diol boronic esters can react with potassium bifluoride to form a chiral potassium alkyltrifluoroborate. acs.orgnih.gov This intermediate can then be activated, for example with tetrachlorosilane, to form a reactive alkyldifluoroborane, which can undergo subsequent stereospecific reactions to yield chiral products like secondary amines with high enantiomeric excess. acs.orgnih.gov

Another avenue involves the rhodium-catalyzed asymmetric addition of organotrifluoroborates to prochiral ketimines. acs.org While much of the work has focused on aryl and alkenyltrifluoroborates, the adaptation of this methodology to alkyltrifluoroborates using chiral diene ligands could provide a direct route to α-chiral amines.

Furthermore, the dual photoredox/nickel catalytic systems mentioned previously offer intriguing possibilities for stereoconvergence. sigmaaldrich.com By using a chiral nickel catalyst, it may be possible to start with a racemic sample of a chiral alkyltrifluoroborate and generate a single enantiomer of the cross-coupled product. sigmaaldrich.com This approach, if successfully applied to derivatives of this compound, would be a powerful tool for asymmetric C-C bond formation.

Integration into Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing how chemical research and production are conducted, offering enhanced safety, reproducibility, and the ability to perform high-throughput experimentation. organic-chemistry.orgmdpi-res.com The inherent stability and ease of handling of this compound make it an ideal reagent for integration into these advanced platforms. acs.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi-res.com This technology is particularly well-suited for Suzuki-Miyaura reactions, enabling rapid optimization and scale-up without the need for re-optimization. acs.orgbcrec.id The use of this compound in a flow system could facilitate the large-scale production of isobutylated compounds.

Automated synthesis platforms, often utilizing robotic liquid handlers and microscale reactors, can perform hundreds or thousands of reactions in parallel. This is invaluable for generating libraries of related compounds for drug discovery and materials science. organic-chemistry.org The stability of this compound means it can be stored in solution on these platforms for extended periods without degradation, making it a reliable building block for automated library synthesis. The coupling of automated flow synthesis with in-line analysis can drastically shorten the design-make-test-analyze cycle in medicinal chemistry. organic-chemistry.org

Exploration of New Mechanistic Paradigms

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. While the general catalytic cycle of the Suzuki-Miyaura reaction is well-understood, the specific role of organotrifluoroborates continues to be an active area of research.

One key mechanistic aspect is the initial activation of the trifluoroborate. It is generally accepted that the tetracoordinate trifluoroborate must hydrolyze to a tricoordinate boronic acid before transmetalation can occur. However, the rate of this hydrolysis can be a critical factor, and a "slow release" of the boronic acid can prevent unwanted side reactions. acs.org Detailed kinetic studies on the hydrolysis and subsequent steps for this compound under various basic conditions would provide valuable insights for reaction optimization.

The emergence of photoredox and dual-catalytic systems has introduced entirely new mechanistic paradigms. The generation of an alkyl radical via a single-electron transfer (SET) process is a departure from the traditional two-electron oxidative addition/reductive elimination cycle. sigmaaldrich.comacs.org Investigating the kinetics and intermediates of the SET pathway involving this compound will be essential for expanding its use in radical-based chemistry. This includes studying the interaction of the generated isobutyl radical with various catalytic species and substrates, which could unveil novel reactivity and selectivity patterns. researchgate.net

Q & A

Q. What are the standard synthetic routes for potassium trifluoro(isobutyl)borate, and how do reaction conditions influence yield?

Potassium trifluoroborates are typically synthesized via transmetallation of boronic acids with potassium bifluoride (KHF₂) under anhydrous conditions. For example, triisopropyl borate and n-BuLi are used to generate intermediates, followed by quenching with KHF₂ to form the trifluoroborate salt . Key factors include temperature control (e.g., -78°C for lithiation steps) and solvent choice (THF or diethyl ether). Yields depend on stoichiometric ratios of reagents, with excess KHF₂ (3.0 equiv.) often required for complete conversion .

Q. How is this compound characterized to confirm structural integrity?

Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) to verify substituent geometry and boron-fluorine bonding. For instance:

  • ¹¹B NMR: A quartet at δ -1.0 ppm (J = 37.3 Hz) confirms trifluoroborate formation .
  • ¹⁹F NMR: Signals between δ -115 to -135 ppm correlate with fluorine environments . Mass spectrometry and elemental analysis are supplementary methods for purity assessment .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a stable borate nucleophile, coupling with aryl/vinyl halides via palladium catalysis. Its trifluoroborate group enhances stability against protodeboronation compared to boronic acids, enabling reactions in aqueous or protic media. Typical conditions involve Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ as base, and DME/H₂O solvent systems .

Advanced Research Questions

Q. How can enantioselective allylic substitution reactions be achieved using this compound?

Iridium-catalyzed allylic vinylation with chiral ligands (e.g., phosphoramidites) enables enantioselective C–C bond formation. The isobutyl group’s steric bulk influences regioselectivity, favoring branched products. Optimization requires ligand screening (e.g., (R)-BINAP) and low temperatures (-20°C) to suppress racemization .

Q. What strategies mitigate competing side reactions when coupling this compound with electron-deficient aryl chlorides?

Electron-deficient substrates often require stronger bases (e.g., Cs₂CO₃) and high-temperature conditions (80–100°C). Adding Cu(I) co-catalysts (e.g., CuBr·SMe₂) accelerates oxidative addition to aryl chlorides, reducing homocoupling byproducts .

Q. How do solvent polarity and counterion effects influence the reactivity of this compound in C–H functionalization?

Polar aprotic solvents (DMF, DMSO) stabilize the borate anion, enhancing nucleophilicity. Potassium counterions improve solubility in THF/water mixtures compared to tetraalkylammonium salts. For C–H borylation, Ir catalysts (e.g., [Ir(COD)(OMe)]₂) paired with bipyridine ligands are effective in toluene at 100°C .

Data Contradictions and Resolution

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies, and how can reproducibility be ensured?

Discrepancies arise from differences in catalyst loading, ligand purity, and substrate electronic effects. For example, electron-rich aryl chlorides exhibit lower reactivity, necessitating Pd(OAc)₂/XPhos systems. Standardizing reaction protocols (e.g., degassing solvents, using anhydrous K₂CO₃) improves reproducibility .

Q. How can conflicting NMR data for potassium trifluoroborates be reconciled?

Chemical shifts for ¹¹B and ¹⁹F NMR are sensitive to solvent and concentration. Referencing against internal standards (e.g., BF₃·OEt₂ in CDCl₃) or using deuterated solvents (acetone-d₆, DMSO-d₆) minimizes variability. Cross-validating with X-ray crystallography resolves ambiguities in substituent geometry .

Methodological Tables

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd source)Pd(OAc)₂ (1–3 mol%)↑ Yield with electron-poor substrates
BaseK₂CO₃ (2.0 equiv.)Balances reactivity/solubility
SolventDME/H₂O (4:1)Stabilizes borate anion
Temperature80–100°CRequired for aryl chlorides

Table 2: Key NMR Signatures for Potassium Trifluoroborates

NucleusChemical Shift (δ)Coupling Constant (J)Structural Insight
¹¹B-1.0 to +2.0 ppm~35 Hz (¹¹B-¹⁹F)Trigonal planar B
¹⁹F-130 to -135 ppm-B–F₃ environment

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